molecular formula C18H26N2O3S B2861273 1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-isopropyl-1H-imidazole CAS No. 898644-85-4

1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-isopropyl-1H-imidazole

Cat. No. B2861273
CAS RN: 898644-85-4
M. Wt: 350.48
InChI Key: NTVLWOULJRHCAL-UHFFFAOYSA-N
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Description

The compound “1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-isopropyl-1H-imidazole” is a chemical substance with a specific molecular structure . It is available for purchase with a CAS No. 713507-30-3.


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula. There are different versions of this compound with slightly different molecular formulas. For example, one version has the molecular formula C18H27NO5S , another version has the molecular formula C17H27NO3S , and yet another version has the molecular formula C17H28N2O3S .

Scientific Research Applications

Compound Synthesis and Characterization

1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-isopropyl-1H-imidazole has been explored in various scientific research contexts. Bermejo et al. (2000) studied similar compounds, focusing on their rearrangement and coordination with nickel centers. Their work involved synthesizing compounds with structures related to 1H-imidazole and characterizing them using techniques like crystallography, IR spectroscopy, and magnetic measurements (Bermejo et al., 2000).

Catalysis and Green Chemistry

Khaligh (2014) utilized 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate, a Bronsted acidic ionic liquid catalyst related to the imidazole structure, in the synthesis of polyhydroquinoline derivatives. This method emphasizes the importance of clean, efficient, and environmentally friendly synthesis methods in modern chemical research (Khaligh, 2014).

Pharmacological Research

Moosavi-Zare et al. (2013) explored the use of disulfonic acid imidazolium chloroaluminate for synthesizing pyrazole derivatives. Their work highlights the significance of imidazole derivatives in pharmacological research, especially in the synthesis of potential therapeutic compounds (Moosavi-Zare et al., 2013).

Enzyme Inhibition Studies

The study of imidazole derivatives also extends to the exploration of their potential as enzyme inhibitors. Abdel-Aziz et al. (2015) investigated a series of arenesulfonyl-2-imidazolidinones for their ability to inhibit carbonic anhydrase, an enzyme involved in pH regulation. Their research contributes to understanding the biochemical interactions and potential therapeutic applications of these compounds (Abdel-Aziz et al., 2015).

Radiolabeling and Imaging

Hamill et al. (1996) developed radiolabeled nonpeptide angiotensin II antagonists using structures closely related to 1H-imidazole. This research is pivotal in medical imaging, especially in receptor imaging, illustrating the diverse applications of imidazole derivatives (Hamill et al., 1996).

Analytical Chemistry Applications

Springer et al. (2014) employed imidazolium-based ionic liquids in the analysis of sulfonylureas in cereal samples. This work demonstrates the utility of imidazole derivatives in improving analytical methodologies, particularly in food chemistry (Springer et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results .

properties

IUPAC Name

1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2-propan-2-ylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S/c1-7-23-16-10-14(6)15(12(2)3)11-17(16)24(21,22)20-9-8-19-18(20)13(4)5/h8-13H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVLWOULJRHCAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2C=CN=C2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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